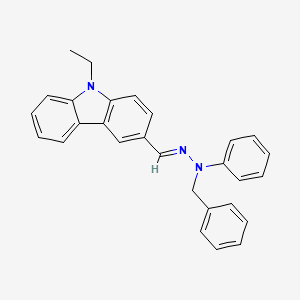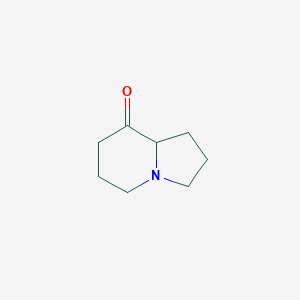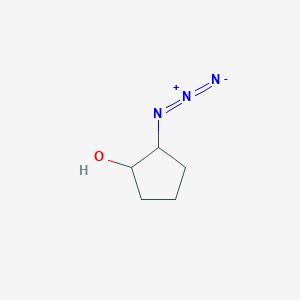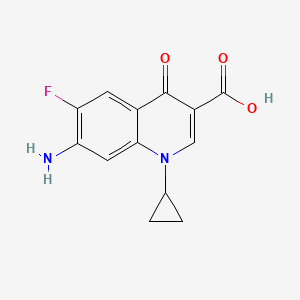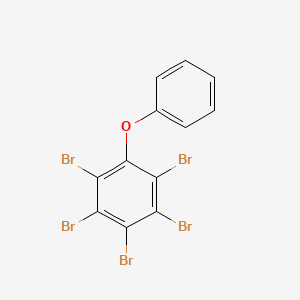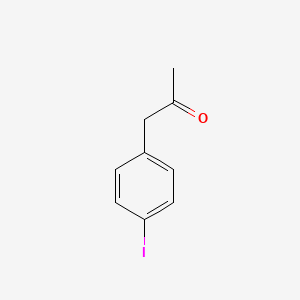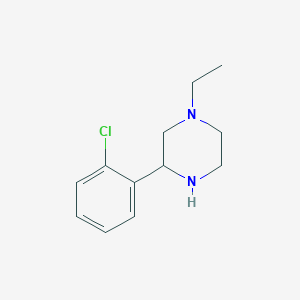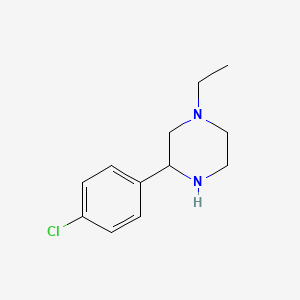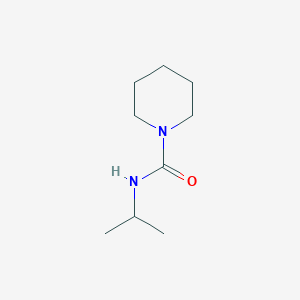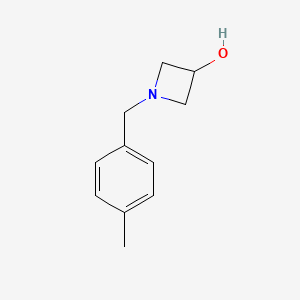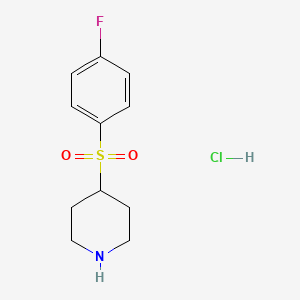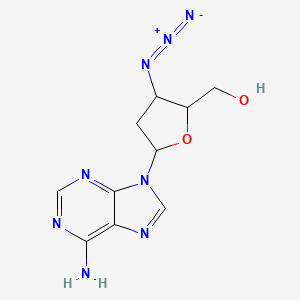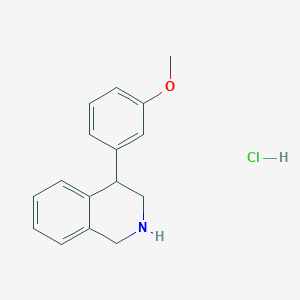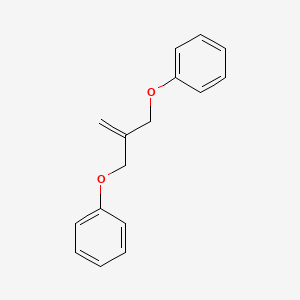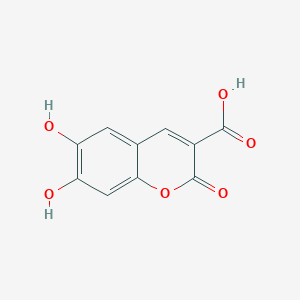
6,7-Dihydroxycoumarin-3-carboxylic Acid
Übersicht
Beschreibung
6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarins . It’s used for scientific research .
Molecular Structure Analysis
The molecular weight of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 222.15 . The IUPAC name is 6,7-dihydroxy-2-oxo-2H-chromene-3-carboxylic acid . The InChI code is 1S/C10H6O6/c11-6-2-4-1-5 (9 (13)14)10 (15)16-8 (4)3-7 (6)12/h1-3,11-12H, (H,13,14) .Physical And Chemical Properties Analysis
The storage temperature of 6,7-Dihydroxycoumarin-3-carboxylic Acid is 28 C . .Wissenschaftliche Forschungsanwendungen
Detection of Hydroxyl Radicals
6,7-Dihydroxycoumarin-3-carboxylic Acid (3-CCA) is used as a detector for hydroxyl radicals (.OH) in aqueous solutions. The detection method is based on the hydroxylation of 3-CCA, either chemically or through gamma radiation, producing 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA) as a major fluorescent product. This approach allows real-time measurement of .OH generation kinetics, proving useful in biological systems (Manevich, Held, & Biaglow, 1997).
Fluorescence Imaging
6,7-Dihydroxycoumarin-3-carboxylic acid derivatives, specifically 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, have been synthesized for use in fluorescence imaging applications. These derivatives are essential for bioconjugation in fluorescence imaging, providing a convenient access to the fluorinated dye for research labs (Kerkovius & Ménard, 2016).
Anti-tumor and Cyto-selective Effects
Studies on coumarin-3-carboxylic acid and its hydroxylated derivatives, including 6,7-dihydroxycoumarin-3-carboxylic acid, have shown potential anti-tumor and cyto-selective effects. These compounds, particularly when complexed with silver, demonstrated enhanced cytotoxicity towards carcinoma-derived cell lines compared to normal cells, suggesting a possible therapeutic role in cancer treatment (Thati et al., 2007).
Radiation Therapy Dosimetry
In the field of radiation therapy, aqueous coumarin, including coumarin-3-carboxylic acid, has been explored as a dosimeter. The fluorescence signal intensity from hydroxylated coumarin is directly proportional to the radiation-absorbed dose, showing potential for accurate radiation dosimetry in therapeutic applications (Collins, Makrigiorgos, & Svensson, 1994).
Genotoxic and Clastogenic Assessment
Research on the genotoxic and clastogenic potential of 6,7-dihydroxycoumarin (aesculetin) in mice revealed that it did not induce significant DNA damage in various cells and showed no cytotoxicity. This indicates its safety for potential therapeutic applications (Marques, Salles, & Maistro, 2015).
Fluorescent Probes for Tyrosinase Activity
6,7-Dihydroxycoumarin has been utilized in the development of a ratiometric fluorescence sensor to detect tyrosinase activity. This method offers high sensitivity and selectivity, and it's useful for rapid screening of tyrosinase inhibitors, which are relevant in studies of pigmentation disorders and melanoma (Wang et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxycoumarin-3-carboxylic Acid | |
CAS RN |
84738-35-2 | |
| Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

